methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4,5-dichloroimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZCRJMGOZVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266369 | |
| Record name | Methyl 4,5-dichloro-1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189749-39-0 | |
| Record name | Methyl 4,5-dichloro-1H-imidazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5-dichloro-1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2,4-dichlorobenzaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG-400) as green reaction solvents has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of dyes, corrosion inhibitors, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl 2-(4,5-Dichloro-1H-imidazol-1-yl)acetate
- Structural Difference : The ethyl ester variant (CAS 175137-67-4) replaces the methyl group with an ethyl chain, increasing molecular weight from ~183.26 to 223.05 g/mol .
- Physicochemical Properties: Purity: Reported as 98% (ethyl ester) .
- Applications : Used in chemical synthesis pipelines, with CAS data indicating relevance in heterocyclic chemistry .
Thioamide Derivatives: 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide
- Structural Difference : Replaces the ester oxygen with sulfur, forming a thioamide group (C=S instead of C=O) .
- Reactivity : Thioamides exhibit greater nucleophilicity and metal-binding capacity, making them candidates for coordination chemistry or enzyme inhibition.
- Safety: Potential toxicity differences due to sulfur’s redox activity.
Sulfonyl- and Aryl-Substituted Derivatives
- Example : Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4) .
- Molecular Weight : 478.54 g/mol, significantly larger due to fluorophenyl and diphenyl groups.
- Functional Impact : Sulfonyl groups enhance stability and may improve pharmacokinetic properties (e.g., metabolic resistance).
- Applications : Likely used in medicinal chemistry for targeted drug design.
Ligand-Focused Imidazole Derivatives
- Example: 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole . Substituents: Methoxy and phenyl groups enhance aromatic interactions, critical for metal-ion chelation (e.g., Ir³⁺ complexes).
Data Tables
Research Findings and Trends
- Synthetic Utility : Ethyl and methyl esters are intermediates in synthesizing more complex imidazole derivatives, with SHELX programs often employed in crystallographic refinement .
- Biological Relevance : Dichloroimidazole derivatives show promise in antimicrobial and anti-inflammatory contexts, aligning with trends in imidazole-based drug discovery .
- Structure-Activity Relationships : Electron-withdrawing Cl atoms enhance electrophilicity, while bulky substituents (e.g., sulfonyl, aryl) improve target specificity .
Biological Activity
Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a notable compound within the imidazole derivative class, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and data.
Chemical Structure and Synthesis
This compound is characterized by a methyl ester group at the 2-position of the imidazole ring, with chlorine substituents at the 4 and 5 positions. This unique substitution pattern enhances its chemical reactivity and biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization of Amido-Nitriles : Involves a nickel-catalyzed process followed by several transformations including tautomerization and dehydrative cyclization.
- Esterification : A common method involves reacting a suitable imidazole precursor with methyl chloroacetate in the presence of a base like potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential enzymes.
- Antiviral Effects : Investigated for potential antiviral properties against various viral pathogens .
- Anti-inflammatory Activity : May modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .
Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of imidazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL .
Cytotoxicity Assessments
Cell viability assays using human dermal fibroblasts (HFF-1 cells) revealed that exposure to this compound at concentrations below 200 µg/mL maintained high cellular metabolic activity (>80%), suggesting low cytotoxicity at therapeutic doses. However, concentrations above this threshold resulted in significant reductions in cell viability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Structure | High | Low at therapeutic doses |
| Clemizole | Structure | Moderate | Moderate |
| Etonitazene | Structure | Low | High |
Q & A
Q. Advanced
- Molecular docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina. Focus on H-bonding between the acetate group and active-site residues.
- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning. Compare with experimental substituent effects (e.g., Cl vs. Br analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
